4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide
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Overview
Description
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide is a complex organic compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its distinctive quinazoline core, bromine substitution, and methoxypropyl side chain, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. A common synthetic route involves:
Preparation of 6-Bromo-2,4-dioxo-1,2-dihydroquinazoline: : This intermediate can be synthesized by reacting 2-aminobenzoic acid with bromoacetyl bromide in the presence of a base, followed by cyclization under acidic conditions.
N-alkylation: : The intermediate is then alkylated with 3-methoxypropylamine under reflux conditions in an appropriate solvent, such as ethanol or dimethylformamide.
Amidation: : The final step involves coupling the alkylated quinazoline with butanoic acid or its activated derivative (e.g., butanoyl chloride) using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide can undergo several types of reactions:
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction can lead to the formation of different quinazoline derivatives.
Substitution: : The bromine atom can be replaced by various nucleophiles to create a wide range of substituted quinazoline compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions under conditions that promote nucleophilic aromatic substitution.
Major Products
The major products formed depend on the type of reaction and conditions used. For example, oxidative reactions can lead to quinazoline N-oxides, while nucleophilic substitutions result in diverse quinazoline derivatives.
Scientific Research Applications
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide has several applications in scientific research:
Chemistry: : It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and functionalized quinazolines.
Biology: : Studies have explored its potential as a probe for biological pathways involving quinazoline derivatives.
Medicine: : Preliminary research suggests its potential use in developing pharmaceuticals targeting specific enzymes or receptors.
Industry: : It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes, receptors, or DNA, leading to alterations in biological activity.
Pathways: : Depending on the target, it can influence signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide can be compared to other quinazoline derivatives:
6-Chloro-2,4-dioxo-1,2-dihydroquinazoline: : Substituting bromine with chlorine changes reactivity and biological activity.
4-(6-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylbutanamide:
4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-ethylbutanamide: : Fluorine substitution influences stability and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and potential for diverse applications.
Feel free to ask for more information or details on any section!
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O4/c1-24-9-3-7-18-14(21)4-2-8-20-15(22)12-10-11(17)5-6-13(12)19-16(20)23/h5-6,10H,2-4,7-9H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSIIXSWPFFWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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